[(3R,5R,6S)-6-[8-chloro-2-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-4-oxochromen-7-yl]oxy-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate
Description
Classification and Historical Context of Aminocoumarin Antibiotics
Aminocoumarin antibiotics are a class of natural products derived from various species of Streptomyces. wikipedia.orgwikidoc.org This family of antibiotics, which includes well-known members like Novobiocin (B609625), Coumermycin A1, and Clorobiocin, is characterized by a core structure of a 3-amino-4,7-dihydroxycoumarin (B12288526) ring. wikipedia.orgrsc.org
These compounds exert their antibacterial effects by inhibiting DNA gyrase, an essential enzyme in bacteria responsible for DNA replication and cell division. wikipedia.orgwikidoc.org Despite their potent in vitro activity, the clinical application of aminocoumarin antibiotics has been historically limited. wikidoc.org Factors such as low water solubility, limited effectiveness against Gram-negative bacteria, and issues with in vivo toxicity for early members of the class, like novobiocin, led pharmaceutical research to focus on other antibiotic classes. wikidoc.orgnih.gov
Clorobiocin as a Potent Natural Product Inhibitor of Bacterial Topoisomerases
Clorobiocin is a powerful inhibitor of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication and transcription in bacteria. researchgate.net The mechanism of action involves clorobiocin binding to the B subunit of these enzymes (GyrB for DNA gyrase) and competitively inhibiting the binding of ATP. wikipedia.orgwikidoc.orgrsc.org This action prevents the ATP-dependent DNA supercoiling catalyzed by gyrase, ultimately disrupting critical cellular processes and leading to bacterial cell death. wikidoc.org
Structural studies have confirmed that clorobiocin binds at the ATP-binding site on the GyrB subunit. wikipedia.orgwikidoc.org Its structure is similar to novobiocin, but with key differences that enhance its activity. Clorobiocin has a chlorine atom instead of a methyl group on the coumarin (B35378) ring and a 5-methyl-2-pyrrolylcarbonyl group instead of a carbamoyl (B1232498) group on the noviose sugar moiety. wikipedia.orgwikidoc.org These modifications contribute to its superior potency. Research has shown that clorobiocin is a significantly more potent inhibitor of both E. coli DNA gyrase and topoisomerase IV than novobiocin. researchgate.netasm.org
Table 1: Comparative Inhibitory Activity of Aminocoumarins
This table summarizes the 50% inhibitory concentrations (IC50) of Clorobiocin and Novobiocin against key bacterial topoisomerases from Escherichia coli.
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Clorobiocin | DNA Gyrase | 0.08 | researchgate.net |
| Novobiocin | DNA Gyrase | 0.9 | researchgate.net |
| Clorobiocin | Topoisomerase IV | ~1.0 | asm.org |
| Novobiocin | Topoisomerase IV | ~70 | asm.org |
Overview of Clorobiocin's Significance in Bacterial Pathogen Studies
Clorobiocin has demonstrated significant antibacterial activity against a range of clinically relevant Gram-positive and Gram-negative bacteria. nih.govnih.gov Its effectiveness against drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), makes it a particularly important compound in the search for new antimicrobial agents.
Structure-activity relationship studies have consistently shown that clorobiocin's "highly evolved" structure is optimized for both bacterial transport and potent enzyme inhibition. nih.govnih.gov Modifications to its core structure, such as removing the chlorine atom or the 5-methyl-pyrrole 2-carboxyl moiety, have been shown to significantly reduce its antibacterial activity. nih.govnih.gov In comparative studies, clorobiocin was found to be the most active compound against E. coli DNA gyrase and bacterial growth when tested alongside twenty-eight novel derivatives and novobiocin. nih.govdntb.gov.ua This high level of intrinsic activity suggests that clorobiocin may be a more promising lead compound for future antibiotic development than novobiocin, which was the only member of its class to see limited clinical use. asm.org
Table 2: In Vitro Activity of Clorobiocin against MRSA
This table shows the range of Minimum Inhibitory Concentrations (MICs) for Clorobiocin against clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA).
| Bacterial Strain | Compound | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| MRSA (clinical isolates) | Clorobiocin | 8 - 64 |
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
39868-96-7 |
|---|---|
Formule moléculaire |
C35H37ClN2O11 |
Poids moléculaire |
697.1 g/mol |
Nom IUPAC |
[6-[8-chloro-4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-2-oxochromen-7-yl]oxy-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C35H37ClN2O11/c1-16(2)7-9-18-15-19(10-13-22(18)39)31(42)38-25-26(40)20-11-14-23(24(36)28(20)47-33(25)44)46-34-27(41)29(30(45-6)35(4,5)49-34)48-32(43)21-12-8-17(3)37-21/h7-8,10-15,27,29-30,34,37,39-41H,9H2,1-6H3,(H,38,42) |
Clé InChI |
FJAQNRBDVKIIKK-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O |
SMILES canonique |
CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Clorobiocin; RP 18631; RP-18631; RP18631; |
Origine du produit |
United States |
Molecular Structure and Conformation of Clorobiocin
Tripartite Structural Architecture of Clorobiocin
The Prenylated 4-Hydroxybenzoyl Moiety (Ring A)
Ring A of clorobiocin is a 3-dimethylallyl-4-hydroxybenzoyl group. nih.gov This aromatic ring is characterized by the presence of a prenyl group, a five-carbon isoprenoid unit, attached to the benzoyl scaffold. This prenyl side chain contributes to the hydrophobic character of this portion of the molecule. nih.gov The 4-hydroxybenzoyl moiety is linked to the central aminocoumarin core via an amide bond. nih.gov
The Central 3-Amino-4,7-Dihydroxycoumarin (B12288526) Moiety (Ring B)
At the heart of the clorobiocin structure lies the 3-amino-4,7-dihydroxycoumarin moiety, which is the characteristic structural feature of aminocoumarin antibiotics. researchgate.net This bicyclic system is essential for the molecule's biological function. nih.gov Key substitutions on this core in clorobiocin include a hydroxyl group at position C-4 and another at C-7, along with the amino group at C-3 that forms the amide linkage with Ring A. nih.govnih.gov
The Modified Deoxy Sugar (Noviose, Ring C)
Attached to the C-7 hydroxyl group of the aminocoumarin core is a highly modified deoxy sugar known as L-noviose. nih.govwikipedia.org This sugar moiety is a critical component for the antibiotic's activity. nih.gov Structural features of the noviose in clorobiocin include methylation at the 4'-OH position. nih.govnih.gov
Critical Functional Groups and Their Positional Isomers
Specific functional groups attached to the tripartite scaffold of clorobiocin are pivotal for its high-affinity binding to DNA gyrase. nih.gov
Halogenation at C-8' of the Aminocoumarin Core
A distinguishing feature of clorobiocin is the presence of a chlorine atom at the C-8' position of the 3-amino-4,7-dihydroxycoumarin ring. nih.govnih.gov This halogenation significantly enhances the antibiotic's activity. nih.gov Studies comparing clorobiocin with its non-halogenated counterpart show a marked increase in inhibitory potency due to the chlorine substituent. nih.govnih.gov The enzyme responsible for this specific chlorination is a dedicated halogenase involved in the clorobiocin biosynthetic pathway. nih.gov
Comparative Structural Analysis with Related Aminocoumarins (e.g., Novobiocin)
Clorobiocin belongs to the aminocoumarin class of antibiotics, sharing a common structural framework with other members of this family, most notably Novobiocin (B609625). Both molecules are comprised of three main moieties: a 3-amino-4,7-dihydroxycoumarin ring, a noviose sugar, and a substituted benzoic acid derivative. However, key structural distinctions confer unique biochemical properties to each compound.
The primary differences between Clorobiocin and Novobiocin lie in two specific positions of their molecular structures. Firstly, at the C-8 position of the coumarin (B35378) ring, Clorobiocin possesses a chlorine atom, whereas Novobiocin has a methyl group. Secondly, the noviose sugar moiety in Clorobiocin is esterified with a 5-methyl-1H-pyrrole-2-carboxylic acid, while in Novobiocin, this position is occupied by a carbamoyl (B1232498) group.
| Structural Feature | Clorobiocin | Novobiocin |
|---|---|---|
| Substitution at C-8 of Coumarin Ring | Chlorine (Cl) | Methyl (CH3) |
| Moiety on Noviose Sugar | 5-methyl-1H-pyrrole-2-carboxylate | Carbamoyl |
Conformational Analysis and Molecular Dynamics Relevant to Target Interaction
The interaction between Clorobiocin and its target, the B subunit of DNA gyrase (GyrB), is a dynamic process governed by the conformational flexibility of both the ligand and the protein. Molecular dynamics (MD) simulations have provided valuable insights into the stability and nature of this interaction at an atomic level. The crystal structure of the DNA gyrase B subunit in complex with Clorobiocin (PDB ID: 1KZN) serves as a foundational model for these computational studies. nih.govbiorxiv.org
MD simulations of the Clorobiocin-GyrB complex have demonstrated its stability over time. The root-mean-square deviation (RMSD) of the complex remains steady throughout the simulations, indicating a stable binding mode. nih.gov In comparison to the Novobiocin-GyrB complex, the Clorobiocin complex exhibits a similarly stable RMSD, with average values around 0.21 ± 0.02 nm. nih.gov
The binding of Clorobiocin within the ATP-binding site of GyrB is stabilized by a network of hydrogen bonds and hydrophobic interactions. Key amino acid residues within the binding pocket play a critical role in anchoring the inhibitor. The coumarin lactone of Clorobiocin forms a hydrogen bond with the conserved residue Arg136, while a hydroxyl group on the noviose sugar interacts with Asn46. nih.gov
| Interacting Residue | Type of Interaction | Clorobiocin Moiety Involved |
|---|---|---|
| Asn46 | Hydrogen Bond | Noviose Sugar |
| Asp73 | Hydrogen Bond | - |
| Gly77 | Hydrogen Bond | - |
| Arg136 | Hydrogen Bond | Coumarin Lactone |
| Thr165 | Hydrogen Bond | - |
| Val43, Ala47, Ile78, Pro79, Ile90, Met91, Val120, Val167 | Hydrophobic Interactions | Various |
Clorobiocin Biosynthesis and Pathway Engineering
Producer Organism: Streptomyces roseochromogenes DS 12.976 (NRRL 3504)
Clorobiocin is a secondary metabolite produced by the Gram-positive bacterium Streptomyces roseochromogenes subsp. oscitans strain DS 12.976. nih.govnih.govasm.orgresearchgate.net This strain is also deposited under the accession number NRRL 3504. nih.govresearchgate.netx-mol.netvu.lt Streptomyces, a genus of Actinobacteria, is renowned for its ability to produce a wide array of bioactive compounds, including many clinically important antibiotics. The draft genome sequence of S. roseochromogenes DS 12.976 has been determined, revealing the clorobiocin biosynthetic gene cluster and an unusually high number of other putative secondary metabolite clusters, highlighting its significant biosynthetic potential. nih.govresearchgate.netresearchgate.netnih.govasm.org The specific strain S. roseochromogenes DS 12.976 is the only known natural producer of clorobiocin. researchgate.net
Genomic Organization of the Clorobiocin Biosynthetic Gene Cluster
The genes responsible for the biosynthesis of a specific secondary metabolite in microorganisms are typically organized together in a contiguous region of the genome, known as a biosynthetic gene cluster (BGC). thieme-connect.com This clustering facilitates the coordinated regulation and expression of the necessary enzymes.
The biosynthetic gene cluster for clorobiocin was successfully cloned and sequenced from S. roseochromogenes DS 12.976. microbiologyresearch.orgnih.govmicrobiologyresearch.org The cluster spans approximately 31 kilobases (kb) and contains 27 open reading frames (ORFs). microbiologyresearch.orgresearchgate.net These genes, designated as clo genes, encode the enzymes and regulatory proteins required for the step-by-step assembly of the clorobiocin molecule. microbiologyresearch.orgresearchgate.net
Key functions have been assigned to many of the clo genes through gene inactivation experiments, heterologous expression, and biochemical analysis of the encoded proteins. thieme-connect.commicrobiologyresearch.org For instance, the inactivation of the gene cloR, a putative aldolase, resulted in the complete cessation of clorobiocin production. microbiologyresearch.orgnih.govmicrobiologyresearch.org Production was restored when the mutant was fed with 3-dimethylallyl-4-hydroxybenzoic acid, the moiety known as Ring A, confirming the role of cloR in the biosynthesis of this precursor. microbiologyresearch.orgnih.govmicrobiologyresearch.org Similarly, the gene clo-hal was identified as the halogenase responsible for the chlorination at the C-8' position of the aminocoumarin core. nih.gov The gene cluster also contains resistance genes, such as gyrBR and parYR, which protect the producer organism from the antibiotic's inhibitory action on DNA gyrase and topoisomerase IV. thieme-connect.comasm.org
Table 1: Selected Genes in the Clorobiocin Biosynthetic Gene Cluster and Their Functions
| Gene | Proposed Function of Encoded Protein | Reference |
| clo-hal | FADH2-dependent halogenase; chlorinates the aminocoumarin ring at C-8'. | thieme-connect.comnih.gov |
| cloF | Prephenate dehydrogenase-like enzyme involved in Ring A biosynthesis. | pnas.orgrsc.org |
| cloQ | Aromatic prenyltransferase; catalyzes the prenylation of 4-hydroxyphenylpyruvate. | pnas.orgpnas.orgnih.govnih.gov |
| cloR | Bifunctional non-heme iron oxygenase involved in Ring A biosynthesis. | microbiologyresearch.orgnih.govrsc.orguniprot.org |
| cloH | Acyl-CoA ligase-like enzyme; activates L-tyrosine for Ring B biosynthesis. | thieme-connect.com |
| cloI | Cytochrome P450 enzyme; hydroxylates Tyr-S-CloH. | pnas.org |
| cloJ | 3-oxo-acyl-[ACP] reductase-like enzyme involved in Ring B biosynthesis. | thieme-connect.comresearchgate.net |
| cloK | Putative enzyme involved in the cyclization to form the coumarin (B35378) ring. | thieme-connect.com |
| cloL | Amide synthetase; links Ring A and Ring B. | nih.govthieme-connect.comncsu.edu |
| cloM | Glycosyltransferase; attaches the noviose sugar to the aminocoumarin core. | nih.govgenome.jp |
Analysis of the clorobiocin BGC reveals striking similarities and telling differences when compared to the gene clusters of other aminocoumarin antibiotics, such as novobiocin (B609625) and coumermycin A1. microbiologyresearch.orgnih.gov These comparisons provide significant insights into the evolution of these pathways and the genetic basis for the structural diversity within this antibiotic family. thieme-connect.commicrobiologyresearch.org
A key difference is observed in the genes responsible for the substituent at the C-8' position of the aminocoumarin ring. The clorobiocin cluster contains a halogenase gene, clo-hal, which directs the incorporation of a chlorine atom. thieme-connect.comnih.gov In contrast, the novobiocin and coumermycin A1 clusters lack this halogenase and instead possess a C-methyltransferase gene (novO or couO), leading to a methyl group at this position. thieme-connect.com
Another significant variation relates to the biosynthesis of the acyl side chain (Ring A). The clorobiocin and novobiocin clusters contain a set of three genes (clo/novF, clo/novQ, and clo/novR) required for the synthesis of the prenylated 4-hydroxybenzoyl moiety. thieme-connect.comrsc.org These genes are absent from the coumermycin A1 cluster, which is consistent with the fact that coumermycin A1 lacks this structural component. thieme-connect.commicrobiologyresearch.org These genomic comparisons have been instrumental in hypothesizing and subsequently confirming the function of many genes within these biosynthetic pathways. thieme-connect.com
Enzymology of Clorobiocin Assembly
The assembly of clorobiocin is a modular process where its three main structural components—the prenylated 4-hydroxybenzoyl moiety (Ring A), the 3-amino-4,7-dihydroxycoumarin (B12288526) moiety (Ring B), and the noviose sugar (Ring C)—are synthesized separately and then linked together.
The biosynthesis of Ring A, the 3-dimethylallyl-4-hydroxybenzoyl moiety, begins with the primary metabolite prephenate, an intermediate of the shikimate pathway. nih.govresearchgate.net The pathway to Ring A is distinct from that of Ring B. pnas.orgpnas.org A set of dedicated enzymes encoded by the clo gene cluster, specifically CloF, CloQ, and CloR, catalyze this transformation. nih.govrsc.org
The enzyme CloQ has been identified and characterized as a soluble, monomeric aromatic prenyltransferase. pnas.orgpnas.orgnih.govnih.gov It catalyzes the key prenylation step, transferring a dimethylallyl group from dimethylallyl diphosphate (B83284) (DMAPP) to an aromatic precursor. pnas.orgnih.gov Extensive biochemical studies have shown that the substrate for CloQ is not 4-hydroxybenzoic acid, but rather 4-hydroxyphenylpyruvate (4HPP). pnas.orgpnas.org Gene inactivation experiments confirmed that cloQ is essential for the biosynthesis of Ring A; its deletion abolishes clorobiocin production, which can be chemically complemented by feeding the mutant strain with Ring A. pnas.orgpnas.orgnih.gov CloQ and its homolog in the novobiocin pathway, NovQ, appear to represent a new class of prenyltransferases, as they show no sequence similarity to other known prenyltransferases and lack the typical prenyl diphosphate binding motif. pnas.orgnih.gov
The enzymes CloF and CloR work in concert with CloQ. CloF is believed to be a prephenate dehydrogenase, involved in the formation of the 4HPP precursor. rsc.org CloR is a bifunctional non-heme iron oxygenase that catalyzes two consecutive oxidative decarboxylation reactions to convert 3-dimethylallyl-4-hydroxyphenylpyruvate (B1220772) (formed by CloQ) into the final 3-dimethylallyl-4-hydroxybenzoate (Ring A). uniprot.org
Table 2: Key Enzymes in the Biosynthesis of Ring A
| Enzyme | Gene | Substrate(s) | Product | Function | Reference |
| Prephenate Dehydrogenase-like | cloF | Prephenate | 4-Hydroxyphenylpyruvate (4HPP) | Formation of Ring A precursor | rsc.org |
| Aromatic Prenyltransferase | cloQ | 4-Hydroxyphenylpyruvate (4HPP), Dimethylallyl diphosphate (DMAPP) | 3-dimethylallyl-4-hydroxyphenylpyruvate (3DMA-4HPP) | Prenylation | pnas.orgpnas.orgnih.gov |
| Oxygenase/Synthase | cloR | 3-dimethylallyl-4-hydroxyphenylpyruvate (3DMA-4HPP) | 3-dimethylallyl-4-hydroxybenzoate (3DMA-4HB) | Oxidative decarboxylation | uniprot.org |
The central 3-amino-4,7-dihydroxycoumarin core of clorobiocin, known as Ring B, originates from the amino acid L-tyrosine. nih.govresearchgate.net Its assembly involves a group of four enzymes encoded by the contiguous genes cloH, cloU (also referred to as cloI in some literature), cloJ, and cloK. nih.govthieme-connect.com These genes are highly conserved across the novobiocin and coumermycin A1 biosynthetic pathways as well. thieme-connect.com
The proposed biosynthetic sequence begins with the activation of L-tyrosine by CloH, an enzyme with similarity to acyl-CoA ligases. thieme-connect.com The activated tyrosine is then thought to undergo a series of modifications, including hydroxylation and oxidation. researchgate.netpnas.org The enzyme CloJ, which shows homology to reductases, is likely involved in the oxidation of a β-hydroxy-tyrosyl intermediate. researchgate.net Finally, cyclization and other tailoring reactions catalyzed by the remaining enzymes, including CloK, lead to the formation of the characteristic aminocoumarin ring structure. thieme-connect.com The final amide bond formation linking Ring A and Ring B is catalyzed by the amide synthetase CloL. nih.govthieme-connect.comncsu.edu
Biosynthesis of the Noviose Sugar Moiety (Ring C Precursors and Enzymes: CloVTWUS)
The noviose sugar moiety, designated as ring C in the clorobiocin structure, originates from glucose-1-phosphate. nih.gov A series of enzymatic modifications by the CloVTWUS enzymes transforms this precursor into the final noviose structure. nih.gov The biosynthesis is initiated by CloV, which converts glucose-1-phosphate into TDP-glucose. Subsequently, CloU introduces a 4-keto group. The enzymes CloS and CloT are responsible for C-3 and C-5 methylations, respectively, completing the formation of the modified deoxy sugar. While the exact sequence and mechanisms of all enzymes in the CloVTWUS cluster are a subject of ongoing research, their collective action is essential for the synthesis of the complete noviose moiety.
Table 1: Enzymes in Noviose Biosynthesis
| Enzyme | Function |
| CloV | Converts glucose-1-phosphate to TDP-glucose. |
| CloT | C-5 methylation. |
| CloW | Putative dehydratase. |
| CloU | Introduces a 4-keto group. psu.edu |
| CloS | C-3 methylation. |
Enzymatic Linkage of Core Moieties (Amide Synthetase CloL)
The assembly of the clorobiocin core involves the formation of an amide bond between the prenylated 4-hydroxybenzoyl moiety (ring A) and the 3-amino-4,7-dihydroxycoumarin moiety (ring B). This crucial linkage is catalyzed by the amide synthetase CloL. nih.govncsu.edu CloL belongs to a family of ATP-dependent amide bond synthetases that facilitate the condensation of a carboxylic acid and an amine. acs.orgwhiterose.ac.uk In the context of clorobiocin biosynthesis, CloL activates the carboxyl group of the ring A precursor and facilitates its subsequent amidation with the amino group of ring B. ncsu.edu Studies have shown that CloL exhibits a degree of substrate promiscuity, capable of accepting some alternative ring A analogs, which has been exploited for the chemo-enzymatic synthesis of novel aminocoumarin derivatives. ncsu.edu However, its efficiency is highest with its native substrates. ncsu.edu
Halogenation by Clo-hal: Specificity and Promiscuity
A key structural feature of clorobiocin is the chlorine atom at the C-8' position of the aminocoumarin core. This halogenation is carried out by the flavin-dependent halogenase, Clo-hal. nih.govresearchgate.net This enzyme acts on the clorobiocin aglycone, clorobiocic acid, before the attachment of the noviose sugar. researchgate.net Flavin-dependent halogenases are known for their ability to introduce various halides, and Clo-hal is no exception. researchgate.net Research has demonstrated that when the cultivation medium of the producing organism, Streptomyces roseochromogenes, is supplemented with potassium bromide, Clo-hal can incorporate bromine instead of chlorine, leading to the production of bromobiocin. nih.govresearchgate.net This indicates a degree of substrate promiscuity. However, the reaction with bromide is less efficient, resulting in an accumulation of non-halogenated derivatives. researchgate.net The attempt to functionally replace Clo-hal with BhaA, a halogenase from the balhimycin (B1255283) biosynthetic cluster, was unsuccessful, highlighting that substrate specificity, likely related to the carrier protein-bound substrate, is a critical factor for these enzymes. tandfonline.com
Table 2: Effect of Halogen Supplementation on Clorobiocin Derivative Production
| Halogen Source | Primary Halogenated Product | Observation |
| Natural (Chloride) | Clorobiocin | Efficient chlorination at C-8'. |
| Potassium Bromide | Bromobiocin | Incorporation of bromine at C-8', with accumulation of non-halogenated precursors. nih.govresearchgate.net |
Glycosylation by CloM: Attachment of the Noviose Moiety
Following the formation of the chlorinated aglycone, clorobiocic acid, the glycosyltransferase CloM attaches the noviose sugar moiety (ring C) to the 7-hydroxyl group of the aminocoumarin core. nih.govresearchgate.net This glycosylation step results in the formation of novclobiocin 105. researchgate.net Glycosyltransferases play a critical role in the biosynthesis of many antibiotics, often influencing their biological activity and solubility. nih.gov CloM, like its homolog NovM in novobiocin biosynthesis, is specific for its sugar donor (TDP-noviose) and its aglycone acceptor (clorobiocic acid). nih.govgenome.jp The attachment of the noviose moiety is a prerequisite for the subsequent tailoring reactions that complete the clorobiocin molecule. nih.gov
Methylation by CloP: Modification of Noviose
After the noviose sugar is attached, a further modification occurs at its 4'-hydroxyl group. The O-methyltransferase CloP catalyzes the methylation of this position. nih.govthieme-connect.com This methylation is a crucial step for the biological activity of clorobiocin; its absence leads to a significant decrease in the inhibition of DNA gyrase. asm.orgnih.gov Inactivation of the cloP gene results in the accumulation of novclobiocin 112, the unmethylated precursor. asm.org While it is generally understood that this methylation precedes the final acylation of the noviose, the detection of certain derivatives suggests that acylation can sometimes occur without prior methylation, indicating some flexibility in the final biosynthetic steps. nih.gov
Elucidation of Pyrrole-2-Carboxyl Moiety Biosynthesis (CloN3, CloN4, CloN5, CloN6, CloN7)
The 5-methyl-pyrrole-2-carboxyl moiety, which is esterified to the 3'-hydroxyl group of the noviose sugar, is critical for clorobiocin's potent inhibitory activity against DNA gyrase. nih.gov Its biosynthesis and attachment are complex processes involving a suite of enzymes encoded by the cloN genes. The synthesis of the pyrrole-2-carboxyl moiety begins with L-proline, which is activated by CloN4 and then bound to the acyl carrier protein CloN5. nih.govthieme-connect.com Subsequently, CloN3 is thought to oxidize this intermediate. nih.govthieme-connect.com The methylation of the pyrrole (B145914) ring at position 5 is catalyzed by the methyltransferase CloN6. researchgate.net The transfer of this completed moiety to the noviose sugar is a multi-step process. Gene inactivation studies have shown that CloN2, CloN1, and CloN7 are all involved in this acyl transfer. researchgate.netnih.gov While the precise mechanism is still being fully elucidated, it is proposed that these proteins work in concert to transfer the activated 5-methyl-pyrrole-2-carboxyl group to the 3'-OH of the noviose. nih.gov
Table 3: Enzymes Involved in Pyrrole-2-Carboxyl Moiety Biosynthesis and Attachment
| Enzyme | Proposed Function |
| CloN3 | Oxidation of L-proline intermediate. nih.govthieme-connect.com |
| CloN4 | Activation of L-proline. nih.govthieme-connect.com |
| CloN5 | Acyl carrier protein. nih.govthieme-connect.com |
| CloN6 | C-methylation of the pyrrole-2-carboxyl moiety. researchgate.net |
| CloN1, CloN2, CloN7 | Transfer of the pyrrole-2-carboxyl moiety to the noviose sugar. researchgate.netnih.gov |
Role of MbtH-like Proteins (e.g., CloY) in Biosynthesis
The clorobiocin biosynthetic gene cluster contains a gene, cloY, that encodes a small MbtH-like protein. microbiologyresearch.orgnih.gov MbtH-like proteins are frequently found in the gene clusters for non-ribosomal peptide and siderophore biosynthesis, but their precise function was initially unclear. microbiologyresearch.orgjmb.or.kr Studies involving the heterologous expression of the clorobiocin gene cluster have demonstrated that CloY is essential for the efficient production of the antibiotic. microbiologyresearch.orgmicrobiologyresearch.org Specifically, the inactivation of cloY and other MbtH-like genes in the host strain dramatically reduced clorobiocin formation. microbiologyresearch.org Further experiments, including feeding studies with the intact 3-amino-4,7-dihydroxy-coumarin moiety, revealed that CloY is specifically required for the biosynthesis of this ring B component of clorobiocin. microbiologyresearch.orgmicrobiologyresearch.org It is now understood that MbtH-like proteins can act as chaperones, potentially promoting the proper folding and activity of associated enzymes, such as the non-ribosomal peptide synthetase-like adenylation domains. frontiersin.org
Genetic Engineering and Combinatorial Biosynthesis for Novel Clorobiocin Analogs
The clustered organization of genes responsible for clorobiocin biosynthesis in Streptomyces species provides a distinct advantage for genetic manipulation. thieme-connect.com This arrangement allows for the application of genetic engineering and combinatorial biosynthesis techniques to generate novel analogs of clorobiocin, a potent inhibitor of DNA gyrase. thieme-connect.comnih.gov By modifying the biosynthetic pathway, researchers have successfully produced a wide array of new derivatives, offering insights into structure-activity relationships and the potential for developing improved antibacterial agents. nih.gov
Heterologous Expression of Clorobiocin Biosynthetic Gene Clusters
A significant hurdle in the genetic manipulation of antibiotic pathways is often the difficulty of working with the natural producer organisms. asm.org To overcome this, methods have been developed for the heterologous expression of the entire clorobiocin biosynthetic gene cluster in more genetically tractable hosts, such as Streptomyces coelicolor and Streptomyces lividans. asm.orgnih.gov
A successful strategy involves using λ-Red-mediated homologous recombination to modify the gene cluster (contained on a cosmid) in Escherichia coli, followed by integration into the heterologous Streptomyces host's chromosome using the phage φC31 integrase system. asm.orgnih.gov This approach allows for rapid gene deletion, replacement, or modification before the cluster is introduced into the new host. asm.org
Studies have shown that S. coelicolor M512 is a particularly effective host, producing clorobiocin in yields comparable to the native producer, Streptomyces roseochromogenes. asm.orgnih.gov In contrast, production in S. lividans TK24 was found to be at least five times lower. nih.gov This method has also been instrumental in functional genomics, for instance, by creating truncated versions of the gene cluster to confirm that a 34-kb sequence contains all the genes essential for clorobiocin biosynthesis. asm.org Further optimization of heterologous expression has been achieved by supplementing the culture medium with specific additives. The addition of the copolymer Q2-5247 and cobalt chloride to a chemically defined medium was found to increase the productivity of clorobiocin derivatives in S. coelicolor hosts up to 4.8-fold and improve the proportion of the desired chlorinated compound, respectively. nih.gov
Targeted Gene Inactivation and Pathway Reconstruction for Analog Production
Targeted gene inactivation has been a cornerstone for elucidating the function of specific enzymes in the clorobiocin pathway and for generating novel derivatives. thieme-connect.com By deleting or disrupting a specific gene, the biosynthetic pathway is blocked, often leading to the accumulation of an intermediate or the creation of a new final product if downstream enzymes act on the accumulated substrate.
One of the key early experiments involved the in-frame deletion of cloR, a gene encoding a putative aldolase. microbiologyresearch.orgmicrobiologyresearch.org This inactivation completely abolished clorobiocin production in S. roseochromogenes. However, production was fully restored when the mutant strain was fed with 3-dimethylallyl-4-hydroxybenzoic acid, the product of the reaction catalyzed by CloR, thus confirming the enzyme's role in the biosynthesis of "Ring A". microbiologyresearch.orgmicrobiologyresearch.org
Another significant target for inactivation was the methyltransferase gene cloP. doi.org Deletion of cloP from the biosynthetic gene cluster and subsequent expression in S. coelicolor M512 resulted in the production of three new aminocoumarins. doi.org These compounds lacked the characteristic methyl group at the 4′′-OH position of the noviose sugar. Structural analysis revealed that in the absence of this methylation, the terminal 5-methylpyrrole-2-carbonyl group was attached to different hydroxyl groups of the noviose (2′′-OH, 3′′-OH, or 4′′-OH), highlighting the flexibility of the acyltransferase. doi.org
Table 1: Examples of Clorobiocin Analogs from Targeted Gene Inactivation
| Inactivated Gene | Gene Function | Host Strain | Resulting Product(s) | Reference(s) |
| cloR | Aldolase | S. roseochromogenes | Abolished clorobiocin production; intermediate accumulation | microbiologyresearch.orgmicrobiologyresearch.org |
| cloP | Methyltransferase | S. coelicolor M512 | Three new derivatives lacking the 4′′-O-methyl group, with the pyrrole moiety attached at 2′′, 3′′, or 4′′ positions | doi.org |
| clo-hal | Halogenase | S. roseochromogenes | Production of an aminocoumarin derivative lacking the chlorine atom (desclorobiocin) | thieme-connect.com |
Mutasynthetic Approaches for Generating Clorobiocin Derivatives
Mutasynthesis is a powerful technique that combines targeted gene inactivation with chemical synthesis to generate novel natural product analogs. researchgate.net The process involves creating a mutant strain that is blocked in the biosynthesis of a specific precursor moiety. This mutant is then fed synthetic analogs of that precursor, which the remaining active enzymes in the pathway can incorporate to produce new derivatives.
This approach has been extensively applied to clorobiocin production. researchgate.net By inactivating the cloQ gene, which is involved in the formation of the 3-dimethylallyl-4-hydroxybenzoyl moiety (Ring A), researchers created a mutant strain suitable for mutasynthesis experiments. researchgate.net Feeding this mutant with a variety of synthetic benzoic acid analogs resulted in the generation of numerous novel clorobiocin derivatives. researchgate.netresearchgate.net
A study investigating 28 novel derivatives produced via mutasynthesis found that clorobiocin itself remained the most potent compound against E. coli DNA gyrase and in antibacterial assays. dntb.gov.uanih.gov Nearly all modifications to the 3-dimethylallyl-4-hydroxybenzoyl moiety led to a reduction in biological activity. dntb.gov.uanih.gov For instance, replacing the alkyl side chain with polar groups, a halogen, or a methoxy (B1213986) group significantly diminished activity. dntb.gov.ua These findings suggest that the native structure of clorobiocin is highly optimized for its biological function. dntb.gov.uanih.gov
Metabolomics and Advanced Analytical Techniques in Pathway Elucidation
Modern analytical techniques, particularly those based on mass spectrometry, have become indispensable for delving deeper into complex biosynthetic pathways like that of clorobiocin. nih.gov A metabolite-centric approach allows for a comprehensive survey of all the compounds produced by an organism, leading to the discovery of previously unknown pathway intermediates and shunt products. asm.orgnih.gov
Discovery of Novel Clorobiocin Pathway Products and Intermediates
The application of high-resolution Liquid Chromatography-Mass Spectrometry (LC-MSE) combined with molecular networking has provided an untargeted and in-depth view of clorobiocin biosynthesis in its natural producer, S. roseochromogenes. nih.govasm.orgnih.gov This metabolomics-driven approach has successfully identified several previously undescribed clorobiocin derivatives. asm.orgnih.gov
These newly discovered compounds expand the understanding of several aspects of the biosynthetic pathway. asm.org Notable discoveries include:
Bromobiocin : A variant of clorobiocin where the chlorine atom is replaced by bromine. asm.orgnih.gov
Hydroxylated Clorobiocin : A derivative carrying an additional hydroxyl group on its 5-methyl-pyrrole 2-carboxyl moiety. asm.orgnih.gov
Derivatives with Modified Benzoate Moieties : Two other novel analogs were found to have modifications on their 3-dimethylallyl 4-hydroxybenzoate (B8730719) units. asm.orgnih.gov
Analysis of fragmentation spectra from LC-MSE was crucial for assigning putative structures to these novel products, such as clorobiocic acid and various novclobiocin intermediates. nih.gov These findings demonstrate that even well-studied strains and pathways can yield new chemical diversity when investigated with advanced analytical tools. asm.orgnih.gov
Table 2: Novel Clorobiocin Derivatives Identified via Metabolomics
| Novel Derivative | Key Structural Modification | Analytical Method(s) Used | Reference(s) |
| Bromobiocin | Bromine atom instead of chlorine at C-8' | LC-MSE, Molecular Networking | asm.orgnih.gov |
| Hydroxylated Clorobiocin | Additional hydroxyl group on the 5-methyl-pyrrole 2-carboxyl moiety | LC-MSE, Molecular Networking | asm.orgnih.gov |
| Modified Benzoate Analogs | Undisclosed modifications on the 3-dimethylallyl 4-hydroxybenzoate moiety | LC-MSE, Molecular Networking | asm.orgnih.gov |
Analysis of Enzyme Promiscuity and Biosynthetic Flexibility
The discovery of a diverse spectrum of clorobiocin-related molecules points to significant promiscuity and flexibility within the biosynthetic machinery. nih.govasm.org Enzymes in the pathway are not always strictly specific to a single substrate, allowing them to accept and process alternative molecules, leading to a broader range of natural products. asm.org
The existence of bromobiocin is a prime example of halogenase promiscuity. asm.org Researchers confirmed this by supplementing the culture medium of S. roseochromogenes with potassium bromide (KBr). nih.govasm.orgnih.gov This led to an increase in the production of brominated products, demonstrating that the clorobiocin halogenase, Clo-hal, can utilize bromide ions, although this reaction appears to be less efficient than chlorination, as it also leads to an accumulation of non-halogenated derivatives. asm.orgnih.gov Preliminary assays showed that the resulting bromobiocin had antibacterial activity comparable to that of clorobiocin. asm.orgnih.gov
Further evidence of enzyme promiscuity comes from the broad substrate flexibility of the prenyltransferase CloQ, which can accept alternative prenyl donors, and the varied attachment points of the pyrrole moiety in cloP deletion mutants. doi.org This inherent flexibility within the clorobiocin pathway is a key driver of the chemical diversity observed and presents further opportunities for generating novel analogs through biosynthetic engineering. asm.org
Molecular Mechanism of Action and Target Interactions
Inhibition of Bacterial Type II Topoisomerases
The primary targets of clorobiocin are two specific type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govcore.ac.uk Both enzymes are heterotetrameric, meaning they are composed of four subunit proteins, and they utilize the energy from ATP hydrolysis to introduce transient double-strand breaks in DNA, pass another DNA segment through the break, and then reseal it. acs.orgcore.ac.uk Clorobiocin's inhibitory action disrupts these critical functions, leading to the cessation of essential cellular processes and ultimately bacterial cell death. core.ac.uk
Specificity for Bacterial DNA Gyrase (GyrB Subunit)
Clorobiocin demonstrates a high degree of specificity for bacterial DNA gyrase, a unique type II topoisomerase that introduces negative supercoils into DNA. nih.govcore.ac.uk This activity is essential for compacting the bacterial chromosome and for facilitating processes like DNA replication and transcription. asm.org The inhibitory action of clorobiocin is directed specifically at the GyrB subunit of the DNA gyrase enzyme complex (GyrA₂GyrB₂). acs.orgmdpi.com The GyrB subunit houses the ATPase domain, which is responsible for binding and hydrolyzing ATP to provide the energy for the supercoiling reaction. acs.orgresearchgate.net Clorobiocin binds with high affinity to this ATPase site, effectively blocking the enzyme's function. nih.govacs.org The interaction is highly specific, and structural studies have revealed that the 5-methyl-1H-pyrrole-2-carboxylate group of clorobiocin occupies a hydrophobic pocket within the GyrB subunit, displacing water molecules and contributing to its potent inhibitory activity.
Biochemical Basis of DNA Gyrase Inhibition
The antibacterial efficacy of clorobiocin is rooted in its ability to disrupt the biochemical functions of DNA gyrase at a molecular level. This disruption prevents the enzyme from carrying out its essential roles in maintaining DNA topology.
Interference with ATP Hydrolysis at the ATPase Domain
Clorobiocin functions as a competitive inhibitor of ATP hydrolysis. acs.orgcore.ac.ukmdpi.com It binds to the ATP-binding site located within the N-terminal domain of the GyrB subunit. core.ac.ukacs.org By occupying this site, clorobiocin prevents ATP from binding and subsequently being hydrolyzed. nih.govmdpi.com The energy derived from ATP hydrolysis is essential for driving the conformational changes in the gyrase enzyme that lead to the introduction of negative supercoils into the DNA. researchgate.net Without this energy source, the catalytic cycle of DNA gyrase is halted. X-ray crystallography studies have shown that the aminocoumarin core of clorobiocin overlaps with the adenosine (B11128) and ribose binding sites of ATP, directly competing for the same location on the enzyme. core.ac.uk
Impact on DNA Supercoiling and Decatenation Activities
The primary enzymatic function of DNA gyrase is to introduce negative supercoils into relaxed or positively supercoiled DNA in an ATP-dependent manner. drugbank.com By inhibiting ATP hydrolysis, clorobiocin directly blocks this supercoiling activity. core.ac.uk The inability of the cell to maintain a proper level of negative supercoiling impedes the initiation of DNA replication and alters the expression of numerous genes. nih.gov
Topoisomerase IV's main role is the ATP-dependent decatenation of interlinked circular DNA molecules that are the product of replication. asm.orgoup.com Clorobiocin's inhibition of the ParE ATPase activity similarly blocks this decatenation function. researchgate.net The failure to separate the daughter chromosomes prevents cell division and leads to cell death. While DNA gyrase has some decatenation ability and topoisomerase IV can relax supercoils, their primary roles are distinct, and the inhibition of both by clorobiocin leads to a comprehensive shutdown of DNA processing. oup.com
Equilibrium Dissociation Constants and Binding Affinity Studies
The high potency of clorobiocin is reflected in its strong binding affinity for its target enzymes. Binding affinity is often quantified by the equilibrium dissociation constant (KD), with a lower KD value indicating a stronger binding interaction. Studies have shown that clorobiocin binds to DNA gyrase with a very high affinity, with KD values reported to be in the nanomolar range, significantly lower than those of fluoroquinolone antibiotics. nih.govnih.govresearchgate.netthieme-connect.com
The inhibitory activity is also measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Clorobiocin is a more potent in vitro inhibitor of Escherichia coli DNA gyrase than the related aminocoumarin, novobiocin (B609625). researchgate.net
Table 1: Inhibitory Activity of Clorobiocin against Bacterial Type II Topoisomerases
| Compound | Target Enzyme | Organism | IC₅₀ (µM) |
|---|---|---|---|
| Clorobiocin | DNA Gyrase | Escherichia coli | 0.08 |
| Novobiocin | DNA Gyrase | Escherichia coli | 0.9 |
Data sourced from ResearchGate. researchgate.net
Further studies have detailed the IC₅₀ values of clorobiocin against both DNA gyrase and topoisomerase IV from different bacterial species, highlighting its potent activity, particularly against gyrase.
Table 2: Comparative IC₅₀ Values of Clorobiocin
| Target Enzyme | Organism | IC₅₀ (nM) |
|---|---|---|
| DNA Gyrase | Staphylococcus aureus | 6.2 |
| Topoisomerase IV | Staphylococcus aureus | 1100 |
| DNA Gyrase | Escherichia coli | 80 |
| Topoisomerase IV | Escherichia coli | 350 |
Data sourced from the Journal of Antimicrobial Chemotherapy. oup.com
These quantitative data underscore the high affinity and potent inhibitory action of clorobiocin against its bacterial targets, providing a biochemical explanation for its effectiveness as an antibiotic.
Protein-Ligand Interaction Dynamics: Structural Insights
Clorobiocin, a potent member of the aminocoumarin class of antibiotics, exerts its antibacterial effect by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV. nih.govnih.govasm.org This inhibition occurs through competitive binding at the ATPase sites located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, thereby blocking the energy-dependent DNA supercoiling and decatenation processes. acs.orgoup.com The high affinity and specificity of clorobiocin for these targets are rooted in a complex interplay of structural interactions, which have been elucidated through X-ray crystallography and molecular docking studies. nih.govnih.gov
Binding Site Analysis within GyrB and ParE Subunits
Clorobiocin targets the N-terminal domain of the GyrB and ParE subunits, which houses the ATP-binding pocket. acs.orgasm.org These subunits are functionally homologous and share significant sequence similarity, particularly around the active site where ATP hydrolysis occurs. nih.govasm.org Crystal structures of the 24-kDa N-terminal fragment of E. coli GyrB in complex with clorobiocin reveal that the antibiotic occupies the same site as the adenine (B156593) ring of ATP, effectively acting as a competitive inhibitor. nih.govacs.org
The binding pocket is a well-defined cavity shaped by several conserved amino acid residues. A key feature revealed by the clorobiocin-GyrB crystal structure is an additional hydrophobic pocket that is not significantly occupied by older aminocoumarins like novobiocin. acs.org This pocket, formed by residues such as Val43, Val71, Ala47, and Val167, accommodates the 5-methyl-1H-pyrrole-2-carboxylate moiety of clorobiocin. acs.orgresearchgate.netpsu.edu This specific interaction is a primary reason for clorobiocin's superior enzymatic potency compared to novobiocin. acs.org The binding sites in GyrB and ParE are highly similar, explaining why clorobiocin is a potent inhibitor of both topoisomerase IV and DNA gyrase. nih.gov
Hydrogen Bonding Networks and Hydrophobic Interactions at the Active Site
The stability of the clorobiocin-enzyme complex is maintained by a network of hydrogen bonds and extensive hydrophobic interactions. These non-covalent interactions anchor the inhibitor firmly within the active site, preventing the binding and hydrolysis of ATP.
Hydrogen Bonding: Several key residues within the ATPase site form critical hydrogen bonds with clorobiocin. researchgate.netpsu.edu
Asp73: The carboxylate side chain of Aspartic acid 73 is a crucial interaction point. It forms a hydrogen bond, often mediated by a conserved water molecule, with the drug. acs.orgnih.gov The NH group of clorobiocin's pyrrole (B145914) ring also forms a direct hydrogen bond with the carbonyl oxygen of Asp73. nih.govresearchgate.net
Asn46: The side chain of Asparagine 46 forms a hydrogen bond with the hydroxyl group of clorobiocin's noviose sugar. nih.govresearchgate.net
Arg136: Arginine 136 is another important residue, forming a hydrogen bond with the coumarin (B35378) lactone carbonyl group of clorobiocin. nih.govresearchgate.netresearchgate.net
| Residue | Type of Interaction | Interacting Moiety of Clorobiocin | Reference |
|---|---|---|---|
| Asp73 | Hydrogen Bond (direct and water-mediated) | Pyrrole ring NH, Carbonyl group | acs.orgnih.govresearchgate.net |
| Asn46 | Hydrogen Bond | Noviose hydroxyl group | nih.govresearchgate.net |
| Arg136 | Hydrogen Bond | Coumarin lactone carbonyl | nih.govresearchgate.netresearchgate.net |
| Val43 | Hydrophobic | 5-methyl-pyrrole moiety | acs.orgresearchgate.netpsu.edu |
| Ala47 | Hydrophobic | 5-methyl-pyrrole moiety | acs.orgresearchgate.netpsu.edu |
| Val71 | Hydrophobic | 5-methyl-pyrrole moiety | acs.orgresearchgate.netpsu.edu |
| Ile78 | Hydrophobic | General | nih.govresearchgate.netpsu.edu |
| Pro79 | Hydrophobic | General | nih.govresearchgate.netpsu.edu |
| Ile90 | Hydrophobic | General | nih.govresearchgate.netpsu.edu |
| Val120 | Hydrophobic | General | nih.govresearchgate.netpsu.edu |
| Val167 | Hydrophobic | 5-methyl-pyrrole moiety | acs.orgnih.gov |
Water Displacement and Induced Fit Mechanisms in Target Binding
The binding of clorobiocin to the GyrB/ParE active site is a dynamic process that involves significant conformational changes and the displacement of solvent molecules. X-ray crystallographic studies comparing the enzyme complexes of clorobiocin and novobiocin have provided critical insights into these phenomena. nih.govresearchgate.net
A key distinction in clorobiocin's binding mechanism is the displacement of structurally conserved water molecules from the active site. nih.gov In the novobiocin-bound structure, two water molecules occupy a space that is subsequently filled by the 5-methyl-1H-pyrrole-2-carboxylate group of clorobiocin. nih.govresearchgate.net The displacement of these ordered, "unhappy" water molecules from a hydrophobic region into the bulk solvent is an entropically favorable process, contributing to a stronger binding affinity for clorobiocin compared to novobiocin. researchgate.netresearchgate.net This water displacement is a crucial factor in the superior inhibitory potency of clorobiocin. nih.gov
Furthermore, evidence of induced fit is observed in the interaction. A flexible loop (residues 97-120 in GyrB) is often disordered in inhibitor-bound crystal structures but forms a "lid" over the ATP binding site upon nucleotide binding. asm.org The binding of clorobiocin stabilizes a monomeric conformation of the enzyme, preventing the dimerization required for ATP hydrolysis and subsequent enzyme function. asm.org This prevention of the necessary conformational change is a key aspect of its inhibitory mechanism.
Comparative Mechanistic Studies with Other Gyrase Inhibitors
The mechanism of clorobiocin is best understood when compared with other classes of gyrase inhibitors, particularly other aminocoumarins and the widely used fluoroquinolones.
Comparison with Novobiocin: Novobiocin and clorobiocin are structurally similar aminocoumarins, but clorobiocin is a significantly more potent inhibitor of both DNA gyrase and topoisomerase IV. nih.govacs.org The primary structural difference lies in the substituent at the O-3" position of the noviose sugar: a carbamoyl (B1232498) group in novobiocin versus a 5-methyl-pyrrole-2-carboxylate group in clorobiocin. nih.govnih.gov As detailed previously, the pyrrole moiety of clorobiocin occupies a hydrophobic pocket and displaces two water molecules, an interaction not possible for novobiocin's smaller carbamoyl group. acs.orgnih.govresearchgate.net This results in a more favorable binding free energy for clorobiocin, which is both enthalpically and entropically favored, whereas the novobiocin-gyrase interaction is almost entirely enthalpically driven. researchgate.net
Comparison with Fluoroquinolones: Fluoroquinolones (e.g., ciprofloxacin) represent a completely different class of gyrase inhibitors with a distinct mechanism of action. Unlike aminocoumarins, which target the GyrB/ParE ATPase site, fluoroquinolones interact with the GyrA and ParC subunits. acs.org They stabilize the "cleavage complex," a transient state where the DNA is cleaved and covalently attached to the active-site tyrosine residues of GyrA/ParC. nih.gov By trapping this complex, fluoroquinolones prevent DNA resealing, leading to lethal double-strand breaks. Therefore, while both classes of drugs inhibit the same enzymes, they do so by targeting different subunits and interfering with different stages of the catalytic cycle. Clorobiocin is a competitive inhibitor of the ATPase activity, while fluoroquinolones are non-competitive with respect to ATP and instead interfere with the DNA breakage-reunion step. nih.govasm.org
Comparison with Other Inhibitors: Other natural products also inhibit DNA gyrase through unique mechanisms. Simocyclinone D8, for instance, possesses an aminocoumarin moiety but does not inhibit the ATPase activity. Instead, it binds to two distinct sites on the GyrA subunit, preventing the enzyme from binding to DNA in the first place, which is a novel inhibitory mechanism. oup.comasm.org This highlights the diverse ways in which bacterial topoisomerases can be targeted.
| Inhibitor Class | Example | Target Subunit(s) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Aminocoumarins | Clorobiocin | GyrB, ParE | Competitive inhibition of ATPase activity; binds to ATP pocket. | acs.orgoup.com |
| Aminocoumarins | Novobiocin | GyrB, ParE | Competitive inhibition of ATPase activity; binds to ATP pocket. | nih.govacs.org |
| Fluoroquinolones | Ciprofloxacin | GyrA, ParC | Stabilization of the DNA-enzyme cleavage complex. | nih.govacs.org |
| Bifunctional Inhibitor | Simocyclinone D8 | GyrA | Binds to two sites on GyrA, preventing DNA binding. | oup.comasm.org |
Structure Activity Relationships Sar of Clorobiocin and Its Derivatives
Impact of Modifications on DNA Gyrase and Topoisomerase IV Inhibitory Activity
Modifications to virtually any part of the clorobiocin molecule have been shown to impact its inhibitory activity against DNA gyrase and topoisomerase IV. nih.gov Clorobiocin is generally the most active compound when compared to its derivatives, suggesting its structure is highly optimized for target binding and bacterial transport. nih.govnih.gov
Systematic evaluation of aminocoumarin analogues has revealed that clorobiocin is a remarkably effective inhibitor of both DNA gyrase and topoisomerase IV. nih.gov The relative activities of various derivatives against topoisomerase IV generally follow a similar pattern to their activities against DNA gyrase. nih.gov Studies comparing clorobiocin with novobiocin (B609625), which differs at two key positions, show that clorobiocin is a more potent inhibitor of E. coli DNA gyrase. researchgate.net The inhibitory concentrations of aminocoumarins like clorobiocin against S. aureus gyrase are in the nanomolar range, which is significantly lower than that of fluoroquinolones. oup.com
Key structural features essential for high activity include:
The 5-methyl-1H-pyrrole-2-carboxylate group: This moiety, attached to the noviose sugar, is more effective than the carbamoyl (B1232498) group found in novobiocin. nih.gov Its complete absence leads to a loss of activity. nih.govnih.gov
The chlorine atom at C-8' of the aminocoumarin core: Derivatives lacking this chlorine atom show significantly reduced activity. nih.govnih.gov
The methyl group at O-4" of the noviose sugar: Lack of this methyl group results in an inactive compound. nih.govnih.gov
The following table summarizes the inhibitory activities of clorobiocin and related compounds against E. coli DNA gyrase.
| Compound | Modification | IC₅₀ (µM) for E. coli DNA Gyrase |
| Clorobiocin | - | 0.08 - 0.125 |
| Novobiocin | CH₃ at C-8' and carbamoyl at 3"-OH | 0.5 - 0.9 |
| Desclorobiocin | H at C-8' | Low Activity |
| Bromobiocin | Br at C-8' | >32 |
Data compiled from multiple sources. researchgate.netnih.gov
Role of the Prenylated 4-Hydroxybenzoyl Moiety (Ring A) in Activity
Crystallographic evidence highlights the critical role of the dimethylallyl side chain for clorobiocin's antibiotic activity. researchgate.net However, nearly all modifications to this 3-dimethylallyl-4-hydroxybenzoyl moiety have been found to reduce biological activity compared to the parent compound. nih.govnih.gov
Studies involving the mutasynthesis of novel clorobiocin derivatives have shown that:
Replacement of the alkyl side chain with a halogen atom or a methoxy (B1213986) group at the same position leads to a marked reduction in activity. nih.govnih.gov
Compounds with different structural analogs in place of the prenylated benzoyl moiety can still show high levels of activity, indicating a degree of structural flexibility is tolerated in this part of the molecule. asm.org
The nature of the substituent on the 4-hydroxybenzoyl moiety has a profound effect on biological activity. There is a clear preference for hydrophobic substituents, which are believed to enhance the transport of the molecule across bacterial membranes. nih.govasm.org
Hydrophobic Substituents: Derivatives that retain a hydrophobic alkyl substituent at position 3 of the 4-hydroxybenzoyl moiety exhibit the highest activities among modified analogues. nih.govnih.gov For instance, novclobiocin compounds with nonpolar alkyl side chains attached to their benzoyl moieties were among the most active antistaphylococcal compounds after clorobiocin itself. asm.org
Polar Substituents: The introduction of polar groups, particularly amide functions, into the side chain of Ring A strongly reduces antibacterial activity. nih.govnih.gov This supports the hypothesis that the nonpolar nature of the side chain is important for the uptake of these antibiotics into bacteria. asm.org
The table below illustrates the impact of different Ring A side chains on the inhibitory concentration (IC₅₀) against E. coli DNA gyrase.
| Compound Type | Ring A Side Chain Characteristic | General Impact on Activity |
| Clorobiocin Analogues | Hydrophobic alkyl substituents | Higher activity |
| Clorobiocin Analogues | Polar groups (e.g., amides) | Strongly reduced activity |
| Clorobiocin Analogues | Halogen or methoxy group | Markedly reduced activity |
Data based on findings from mutasynthesis experiments. nih.govnih.gov
Importance of the Halogen Atom at C-8' of the Aminocoumarin Core
The substituent at the C-8' position of the aminocoumarin core (Ring B) is a key determinant of the potency of aminocoumarin antibiotics.
The chlorine atom at the C-8' position of clorobiocin is crucial for its high potency. Derivatives that lack this chlorine atom, such as desclorobiocin, exhibit significantly diminished biological activity. nih.govnih.gov The presence of the C-8' chlorine atom enhances the binding affinity to the ATP-binding pocket of DNA gyrase.
Interestingly, the effect of the substituent at C-8' is dependent on the nature of the acyl group on the noviose sugar. In the presence of the 5-methyl-pyrrol-2-carbonyl (MePC) group at the 3"-OH position (as in clorobiocin), a chlorine atom at C-8' results in higher activity. nih.govresearchgate.net This interplay suggests that the structure of clorobiocin is highly evolved for optimal interaction with DNA gyrase. nih.govresearchgate.net
The halogenase enzyme involved in clorobiocin's biosynthesis (Clo-hal) has been shown to be capable of utilizing bromide in place of chloride, leading to the formation of bromobiocin. nih.govresearchgate.net This derivative is halogenated with bromine instead of chlorine at the C-8' position. nih.gov
Supplementing the culture medium of the producing organism, Streptomyces roseochromogenes, with potassium bromide can lead to the production of bromobiocin. nih.gov However, this process appears to be less efficient, as it can also lead to an accumulation of non-halogenated clorobiocin derivatives. nih.gov Preliminary assays have indicated that the antibacterial activity of bromobiocin against Bacillus subtilis and an efflux-impaired strain of Escherichia coli is comparable to that of clorobiocin. nih.govasm.org In contrast, another study reported a high IC50 value for bromobiocin against E. coli DNA gyrase, suggesting low activity.
| Compound | Halogen at C-8' | Relative Potency |
| Clorobiocin | Chlorine | High |
| Desclorobiocin | None (Hydrogen) | Low |
| Bromobiocin | Bromine | Variable (reported as comparable to clorobiocin in some assays, but low in others) |
Significance of the Noviose Sugar Moiety (Ring C) and Its Modifications
The noviose sugar (ring C) and its substitutions are pivotal for the biological activity of clorobiocin, playing a crucial role in the antibiotic's interaction with its target, the B subunit of DNA gyrase. acs.org
Acylation at the 3"-hydroxyl (3"-OH) group of the noviose sugar is indispensable for the potent inhibitory activity of clorobiocin. researchgate.netnih.gov Comparative studies of various analogs have consistently demonstrated that the absence of an acyl group at this position results in a significant reduction or complete loss of antibacterial and DNA gyrase-inhibitory functions. asm.org For instance, novclobiocin 104, a precursor of clorobiocin lacking the entire 5-methyl-pyrrole-2-carboxyl moiety at the 3"-OH position, is devoid of any significant activity. nih.govasm.org This underscores the necessity of this acylation for the molecule's biological function.
The nature of the acyl group itself is also a determinant of potency. In a direct comparison, the 5-methyl-pyrrole-2-carbonyl (MePC) group found in clorobiocin confers greater activity than the carbamoyl group present in the related antibiotic, novobiocin. researchgate.netnih.gov This suggests that the specific chemical features of the MePC moiety are optimized for interaction with the target enzyme.
The 5-methyl-pyrrole-2-carboxyl moiety attached to the 3"-OH of the noviose sugar is a key pharmacophore, essential for the high-affinity binding of clorobiocin to the ATP-binding site of DNA gyrase. acs.orgresearchgate.net This planar, heteroaromatic functional group with hydrogen-bonding capabilities is critical for the antibiotic's mechanism of action. acs.org The removal of this moiety, as seen in derivatives like novclobiocin 283, leads to a near-complete abrogation of DNA gyrase-inhibitory activity. asm.org The interaction of this specific group with the enzyme is a cornerstone of clorobiocin's potent antibacterial effect.
The methylation of the 4"-hydroxyl (4"-OH) group of the noviose sugar is another crucial structural feature for maintaining high antibacterial activity. The removal of this methyl group, resulting in a free 4"-hydroxyl group, leads to a dramatic decrease in potency. asm.orgdoi.org For example, novclobiocin 385, which lacks the 4"-O-methyl group, is nearly inactive. asm.org This indicates that the 4"-methoxy group plays a significant role in the interaction of clorobiocin with DNA gyrase, although crystallographic studies have not definitively shown direct hydrophobic interactions with the E. coli gyrase B subunit. doi.org Nevertheless, the empirical evidence from activity assays underscores its importance. asm.orgdoi.org
Table 1: Impact of Noviose Sugar Modifications on the Activity of Clorobiocin Analogs
| Compound | Modification | Relative Activity (Compared to Clorobiocin) | Reference |
|---|---|---|---|
| Clorobiocin | 3"-O-(5-methyl-pyrrole-2-carbonyl), 4"-O-methyl | 100% | asm.org |
| Novclobiocin 104 | Lacks 3"-O-acyl group | Inactive | nih.govasm.org |
| Novclobiocin 112 | Lacks 4"-O-methyl group | ~5% of clorobiocin | doi.org |
| Novclobiocin 113 | Lacks 4"-O-methyl group, acyl group at 2"-OH | Less than 5% of clorobiocin | doi.org |
| Novclobiocin 385 | Lacks 4"-O-methyl group | Inactive | asm.org |
Strategic Modifications of the Aminocoumarin Core for Enhanced Activity
Interestingly, the effect of the 8'-substituent is dependent on the nature of the acyl group at the 3"-position of the noviose sugar. When a carbamoyl group is present at the 3"-position, an 8'-methyl group results in higher activity. researchgate.netnih.gov Conversely, in the presence of the 5-methyl-pyrrole-2-carbonyl (MePC) group at the 3"-position, an 8'-chloro substituent leads to superior activity. researchgate.netnih.gov This interplay suggests a "highly evolved" structure in both novobiocin and clorobiocin, where the substituents at these two distal positions work in concert for optimal interaction with DNA gyrase. researchgate.netnih.gov
Table 2: Influence of Aminocoumarin and Noviose Substitutions on Gyrase Inhibitory Activity
| 8'-Substituent | 3"-Acyl Group | Relative Gyrase Inhibitory Activity | Reference |
|---|---|---|---|
| Cl | 5-Methyl-pyrrole-2-carbonyl (MePC) | Highest | researchgate.netnih.gov |
| CH₃ | 5-Methyl-pyrrole-2-carbonyl (MePC) | High | researchgate.netnih.gov |
| H | 5-Methyl-pyrrole-2-carbonyl (MePC) | Moderate | researchgate.netnih.gov |
| Cl | Carbamoyl | Lower | researchgate.netnih.gov |
| CH₃ | Carbamoyl | Higher than Cl with carbamoyl | researchgate.netnih.gov |
| H | Carbamoyl | Low | researchgate.netnih.gov |
| Cl | H | Inactive | researchgate.netnih.gov |
| CH₃ | H | Inactive | researchgate.netnih.gov |
| H | H | Inactive | researchgate.netnih.gov |
Rational Design Principles for Novel Clorobiocin Analogs Based on SAR
The accumulated SAR data provides a robust framework for the rational design of novel clorobiocin analogs with potentially improved properties. Key principles derived from these studies include:
Preservation of 3"-OH Acylation: The acylation of the 3"-OH group of the noviose sugar is non-negotiable for activity. The 5-methyl-pyrrole-2-carbonyl moiety is the preferred acyl group for maximizing potency.
Maintenance of 4"-OH Methylation: The 4"-methoxy group on the noviose sugar is critical for high activity and should be retained in any new analog design.
Strategic Substitution at the 8'-Position: The 8'-position of the aminocoumarin ring is a key site for modification. A chlorine atom is optimal when the 3"-acyl group is the 5-methyl-pyrrole-2-carbonyl moiety.
Flexibility in the Acyl Moiety Position: While the 3"-position is optimal for the acyl group, some activity is retained when it is moved to the 2"- or 4"-positions, suggesting some flexibility in the binding pocket of DNA gyrase. doi.org This could be exploited to create novel derivatives.
Exploration of Ring A Modifications: While the noviose and aminocoumarin moieties have been extensively studied, modifications to the 3-dimethylallyl-4-hydroxybenzoyl moiety (ring A) could also lead to novel compounds with altered properties, such as improved cell permeability or target spectrum.
By adhering to these principles, researchers can guide the synthesis and biosynthetic engineering of new clorobiocin derivatives with the potential for enhanced antibacterial activity and improved pharmacological profiles. The use of combinatorial biosynthesis and mutasynthesis has already proven effective in generating a variety of analogs and confirming these SAR principles. researchgate.netasm.org
Bacterial Resistance Mechanisms to Clorobiocin
Target Modification: De Novo Synthesis of Resistant Topoisomerase Subunits
The primary mechanism of action for clorobiocin is the inhibition of type II topoisomerases, specifically DNA gyrase and topoisomerase IV. asm.orgthieme-connect.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Resistance to clorobiocin in producer organisms, and potentially in other bacteria, is primarily achieved by altering these target enzymes. This is not typically accomplished through mutations in the existing topoisomerase genes but through the synthesis of entirely new, resistant enzyme subunits that can replace the susceptible ones. nih.govfrontiersin.org
The biosynthetic gene clusters of all three major aminocoumarin antibiotics—novobiocin (B609625), coumermycin A₁, and clorobiocin—contain a resistance gene designated gyrBR. thieme-connect.comnih.govnih.gov This gene encodes a Gyrase B (GyrB) subunit that is resistant to the inhibitory effects of aminocoumarins. nih.gov DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. tandfonline.com The GyrB subunit contains the ATP-binding site, which is the target of clorobiocin. asm.orgigem.org
The gyrBR gene from the clorobiocin producer, Streptomyces roseochromogenes, shares high sequence identity with the gyrBR genes from the novobiocin and coumermycin A₁ producers. researchgate.net When the gyrBR gene is expressed, it produces a resistant GyrBR protein. This protein can substitute for the native, sensitive GyrB subunit in the DNA gyrase complex, allowing the enzyme to function even in the presence of the antibiotic. nih.govfrontiersin.org The expression of gyrBR in a susceptible host, Streptomyces lividans TK24, was shown to confer resistance to aminocoumarins, confirming its role in this protective mechanism. nih.govnih.gov
A significant discovery in the study of aminocoumarin resistance was the identification of a second resistance gene, parYR, within the biosynthetic gene clusters of clorobiocin and coumermycin A₁. nih.govnih.govresearchgate.net This gene was notably absent from the novobiocin cluster. asm.orgnih.gov The parYR gene product shows sequence similarity to the B subunit of type II topoisomerases and was identified as a resistant form of the ParY subunit of topoisomerase IV. asm.orgnih.gov
Topoisomerase IV, like DNA gyrase, is a type II topoisomerase composed of two ParC and two ParE subunits (in E. coli) or ParY and ParE subunits, where ParY is homologous to GyrB. asm.orgtandfonline.com It plays a critical role in decatenating daughter chromosomes after DNA replication. researchgate.net Clorobiocin is a potent inhibitor of both DNA gyrase and topoisomerase IV. asm.org The presence of parYR in the clorobiocin gene cluster provides the producer organism with a dedicated resistance mechanism for its topoisomerase IV. asm.orgthieme-connect.com This was the first identification of a topoisomerase IV in actinobacteria and the first demonstration of its formation as a resistance strategy in an antibiotic producer. thieme-connect.comthieme-connect.com
Expression of the parYR gene in Streptomyces lividans TK24 conferred resistance to aminocoumarins, indicating that its product can function as a resistant B subunit in a type II topoisomerase, presumably topoisomerase IV. nih.govnih.gov
Genetic Basis of Resistance in Producer Organisms (Streptomyces species)
The producer of clorobiocin, Streptomyces roseochromogenes var. oscitans DS12.976, must protect itself from the antibiotic it synthesizes. nih.gov The genetic basis for this self-protection is encoded within the clorobiocin biosynthetic gene cluster (clo). mdpi.comsecondarymetabolites.org This cluster contains the structural genes for clorobiocin synthesis as well as the key resistance genes, gyrBR and parYR. thieme-connect.comthieme-connect.com
The presence of these two distinct resistance genes highlights the dual-target nature of clorobiocin. asm.org The antibiotic has evolved to effectively inhibit both DNA gyrase and topoisomerase IV, and in parallel, the producer organism has evolved a comprehensive self-protection system that addresses both targets. asm.org This contrasts with the novobiocin producer, Streptomyces spheroides, whose gene cluster only contains gyrBR, likely because novobiocin is a much weaker inhibitor of topoisomerase IV, making a specific resistance mechanism for this enzyme unnecessary. asm.orgnih.gov
Southern hybridization experiments have shown that aminocoumarin-producing Streptomyces strains, as well as the related Streptomyces coelicolor, contain additional genes that hybridize with gyrBR and parYR probes. nih.govnih.gov This suggests the presence of genes for the standard, aminocoumarin-sensitive GyrB and ParY proteins, which are presumably expressed under normal growth conditions when the antibiotic is not being produced. nih.gov
| Gene | Encoded Protein | Function | Target Enzyme | Reference |
|---|---|---|---|---|
| gyrBR | Resistant Gyrase B Subunit | Confers resistance by replacing the sensitive GyrB subunit. | DNA Gyrase | asm.orgthieme-connect.comnih.gov |
| parYR | Resistant Topoisomerase IV 'B-like' Subunit (ParY) | Confers resistance by replacing the sensitive ParY subunit. | Topoisomerase IV | asm.orgthieme-connect.comnih.gov |
Biochemical Characterization of Resistant Gyrase and Topoisomerase Variants
Biochemical studies have confirmed the effectiveness of clorobiocin as a potent inhibitor of wild-type topoisomerases and have shed light on the nature of the resistant variants. Clorobiocin is a significantly more powerful inhibitor of E. coli DNA gyrase than novobiocin. asm.org Furthermore, it stands out as a remarkably effective inhibitor of topoisomerase IV, being approximately 70-fold more active than novobiocin against this enzyme. asm.org
The resistance conferred by the GyrBR and ParYR subunits stems from their reduced affinity for aminocoumarin antibiotics. While direct biochemical data on the purified resistant enzymes from S. roseochromogenes is limited in the provided context, the functional consequence of their expression is clear. The replacement of the sensitive subunits with these resistant variants allows the topoisomerase enzymes to carry out their essential ATP-dependent catalytic activities, such as DNA supercoiling by gyrase and decatenation by topoisomerase IV, even in the presence of inhibitor concentrations that would be lethal to cells with only the sensitive enzymes. asm.orgnih.gov
The high inhibitory activity of clorobiocin against both enzymes underscores the biological significance of the dual resistance system in the producer organism. asm.org The antibiotic's structure appears to be highly evolved for optimal interaction with both of its targets. asm.orgnih.gov
| Compound | Target Enzyme | IC₅₀ (µM) | Organism (Enzyme Source) | Reference |
|---|---|---|---|---|
| Clorobiocin | DNA Gyrase | 0.08 | Escherichia coli | researchgate.net |
| Novobiocin | DNA Gyrase | 0.9 | Escherichia coli | researchgate.net |
| Clorobiocin | Topoisomerase IV | ~0.3 | Escherichia coli | asm.org |
| Novobiocin | Topoisomerase IV | ~20 | Escherichia coli | asm.org |
IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates a more potent inhibitor.
Molecular Mechanisms of Resistance Acquisition in Pathogenic Bacteria
While producer organisms have innate, genetically encoded resistance mechanisms, pathogenic bacteria typically acquire resistance through different molecular pathways. nih.govmdpi.comnih.gov The acquisition of resistance to antibiotics like clorobiocin in clinical settings can occur through several primary mechanisms:
Modification of the Drug Target via Mutation : The most common mechanism of acquired resistance to aminocoumarins and fluoroquinolones in pathogenic bacteria involves point mutations in the genes encoding the target enzymes, such as gyrA, gyrB, parC, or parE. mdpi.comfrontiersin.orgmdpi.com For aminocoumarins, mutations in the gyrB gene that alter amino acids in the ATP-binding pocket can reduce the drug's binding affinity, conferring resistance. asm.org For example, mutations at residue Arg136 in E. coli GyrB are frequently associated with aminocoumarin resistance. asm.org While specific mutations conferring high-level clorobiocin resistance in pathogens are not detailed in the provided search results, this remains a highly probable mechanism.
Horizontal Gene Transfer (HGT) : Pathogenic bacteria can acquire resistance genes from other bacteria, including environmental organisms and potentially antibiotic producers. frontiersin.orgnih.gov The resistance genes gyrBR and parYR from Streptomyces are located within the antibiotic's biosynthetic gene cluster. thieme-connect.com While the direct transfer of these genes to pathogens has not been documented in the search results, HGT via mobile genetic elements like plasmids and transposons is a primary driver for the spread of many antibiotic resistance mechanisms, such as those for β-lactams and aminoglycosides. nih.govmdpi.com
Active Efflux of the Antibiotic : Bacteria can utilize membrane-bound efflux pumps to actively transport antibiotics out of the cell, preventing them from reaching their intracellular targets. frontiersin.orgreactgroup.org This is a common resistance strategy against multiple classes of antibiotics. frontiersin.orgmdpi.com While the clorobiocin biosynthetic gene cluster itself does not appear to contain a dedicated transporter gene, pathogenic bacteria possess a wide array of efflux pumps that could potentially recognize and export clorobiocin. mdpi.com
Enzymatic Inactivation of the Drug : Some bacteria produce enzymes that chemically modify and inactivate antibiotics. mdpi.commdpi.comacs.org This mechanism is common for resistance to aminoglycosides and β-lactams. mdpi.comacs.org There is no evidence in the provided search results to suggest that enzymatic inactivation is a known mechanism of resistance to clorobiocin.
The acquisition of resistance is often a stepwise process, where an initial low-level resistance mechanism (e.g., an efflux pump or a single mutation) can facilitate the subsequent selection of higher-level resistance mutations. mdpi.com
Future Directions in Clorobiocin Research
Advanced Strategies for Biosynthetic Pathway Elucidation and Engineering
While significant progress has been made in understanding the clorobiocin biosynthetic gene cluster, future research will likely focus on more advanced techniques for pathway elucidation and engineering. nih.govnih.gov Modern mass spectrometry techniques, such as LC-MSE-based molecular networking, have already proven effective in identifying novel clorobiocin derivatives like bromobiocin and hydroxylated clorobiocin. nih.govasm.org This metabolomics-centric approach allows for the discovery of previously unconsidered pathway products, offering deeper insights into the enzymatic reactions and the promiscuity of enzymes like the halogenase, which can utilize bromine instead of chlorine. nih.govasm.org
Future strategies will likely involve:
Chemoproteomics: This approach uses activity-based probes to directly identify and characterize the enzymes involved in the biosynthetic pathway within the native organism. frontiersin.org This can accelerate the discovery of functional genes and their roles in producing the complex structure of clorobiocin.
Synthetic Biology and Heterologous Expression: The creation of artificial operons and their expression in well-characterized hosts like Streptomyces coelicolor will continue to be a powerful tool. nih.govcore.ac.uk This allows for the controlled production of specific derivatives and the study of individual enzymatic steps. For instance, combining genes from different organisms has already led to the creation of a clorobiocin derivative with a 3,4-dihydroxybenzoyl moiety, which is recognized by catechol siderophore transporters in E. coli. core.ac.uk
Metabolic Engineering: To improve the yield of desired clorobiocin analogs, future research will focus on identifying and overcoming limiting steps in the biosynthetic pathway. For example, studies have shown that the synthesis of the deoxysugar precursor, dTDP-L-rhamnose, can be a bottleneck in the heterologous production of glycosylated aminocoumarins. nih.gov Introducing genes from other biosynthetic pathways to boost the supply of such precursors has been shown to significantly increase the production of glycosylated derivatives. nih.gov
Computational Modeling and In Silico Design of Novel Clorobiocin Analogs
Computational approaches are becoming increasingly integral to the design of new and more effective clorobiocin analogs. In silico methods offer a time- and cost-efficient way to predict the binding affinity and pharmacokinetic properties of novel compounds before their synthesis. researchgate.net
Key future directions in this area include:
Molecular Docking and Dynamics Simulations: These techniques are used to model the interaction between clorobiocin derivatives and their target, the DNA gyrase B subunit (GyrB). researchgate.netbiorxiv.orgresearchgate.net By understanding the specific amino acid residues involved in binding, researchers can design modifications to the clorobiocin scaffold that enhance this interaction. researchgate.netnih.gov For example, studies have revealed the crucial role of the hydroxybenzoate isopentenyl moiety and the 5'-alkyl group on the noviose for binding affinity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies help to identify the chemical features of clorobiocin that are most important for its antibacterial activity. biorxiv.org This information can then be used to design new analogs with improved potency.
De Novo Design: Advanced computational algorithms can be used to design entirely new molecules that are predicted to bind to the GyrB active site. nih.gov This approach, combined with 2D molecular fingerprints, can lead to the discovery of novel scaffolds for gyrase inhibitors. nih.gov
The table below summarizes some of the key amino acid residues in the GyrB binding site that interact with clorobiocin and are therefore important targets for in silico design efforts.
| Interacting Residue | Type of Interaction | Reference |
| Asp73 | Hydrogen Bond | researchgate.netnih.gov |
| Arg136 | Hydrogen Bond | researchgate.netnih.gov |
| Asn46 | Hydrogen Bond | researchgate.netnih.gov |
| Val71 | Hydrophobic Interaction | researchgate.net |
| Val167 | Hydrophobic Interaction | researchgate.net |
Exploration of Clorobiocin as a Biochemical Probe for DNA Gyrase Function
Clorobiocin's high affinity and specific inhibition of the ATPase activity of DNA gyrase make it an excellent tool for studying the function of this essential enzyme. nih.govnih.gov Future research will likely leverage clorobiocin and its derivatives to further dissect the complex mechanisms of DNA supercoiling, replication, and transcription.
Areas of exploration include:
Probing Conformational Changes: By observing how different clorobiocin analogs affect the structure and dynamics of DNA gyrase, researchers can gain a more detailed understanding of the conformational changes that occur during the enzyme's catalytic cycle. acs.org
Investigating Resistance Mechanisms: Clorobiocin can be used to study the molecular basis of resistance to aminocoumarin antibiotics. asm.org Comparing the interaction of clorobiocin with wild-type and mutant forms of DNA gyrase can reveal the specific amino acid changes that confer resistance. asm.org
Differential Inhibition of Topoisomerases: Clorobiocin and its analogs can be used to probe the functional differences between DNA gyrase and other type II topoisomerases, such as topoisomerase IV. nih.gov This can help in the design of more selective inhibitors.
Development of High-Throughput Screening Assays for Clorobiocin Derivatives
The generation of large libraries of clorobiocin derivatives through biosynthetic engineering and chemical synthesis necessitates the development of efficient high-throughput screening (HTS) assays to evaluate their biological activity. researchgate.netamerigoscientific.com
Future developments in this area will focus on:
Miniaturization and Automation: HTS assays are increasingly being performed in 384- and 1536-well plate formats to minimize the use of reagents and increase throughput. bmglabtech.comevotec.com Automation is crucial for handling the large number of samples generated in these screens. evotec.com
Cell-Based Assays: In addition to biochemical assays that measure the inhibition of purified DNA gyrase, cell-based assays are essential for evaluating the activity of clorobiocin derivatives in a more physiologically relevant context. thermofisher.com These assays can provide information on cell permeability and efflux susceptibility.
Reporter Gene Assays: Reporter gene systems, such as those using the luxCDABE operon fused to promoters that are induced by DNA gyrase inhibition, provide a sensitive and high-throughput method for detecting gyrase-inhibitory activity. researchgate.net
Label-Free Technologies: The development of label-free HTS technologies will eliminate the potential for interference from fluorescent or colored compounds in the screening library.
The table below outlines some of the common HTS assay formats used for screening DNA gyrase inhibitors.
| Assay Type | Principle | Advantages |
| ATPase Assay | Measures the inhibition of ATP hydrolysis by DNA gyrase. | Direct measure of enzyme activity. |
| DNA Supercoiling Assay | Measures the ability of the compound to inhibit the supercoiling of relaxed plasmid DNA. | Reflects the overall function of the enzyme. |
| Reporter Gene Assay | Measures the induction of a reporter gene in response to DNA gyrase inhibition. | High-throughput and sensitive. |
| Cell Viability Assay | Measures the effect of the compound on the growth of bacterial cells. | Provides information on whole-cell activity. |
Investigations into Efflux Mechanisms and Uptake Pathways in Bacteria
A significant challenge for the clinical use of clorobiocin is its poor activity against many Gram-negative bacteria, which is partly due to efflux pumps that actively remove the antibiotic from the cell. gardp.orgnih.govsemanticscholar.org Understanding these efflux mechanisms and the pathways for clorobiocin uptake is crucial for developing strategies to overcome this resistance.
Future research in this area will likely involve:
Identification of Efflux Pumps: Identifying the specific efflux pumps that recognize and transport clorobiocin out of bacterial cells is a key priority. tennessee.eduresearchgate.net Computational studies have suggested that clorobiocin may interact with components of the AcrAB-TolC efflux system in E. coli. tennessee.eduresearchgate.net
Characterization of Uptake Pathways: Investigating how clorobiocin enters bacterial cells is equally important. While passive diffusion is one route, some studies suggest that clorobiocin can be actively transported into cells. For example, modifying clorobiocin to be recognized by catechol siderophore transporters has been shown to enhance its uptake in E. coli. core.ac.uk
Development of Efflux Pump Inhibitors (EPIs): A promising strategy to enhance the efficacy of clorobiocin against Gram-negative bacteria is to co-administer it with an EPI. nih.gov Future research will focus on the discovery and development of potent and specific EPIs that can block the efflux of clorobiocin.
"Trojan Horse" Approach: Conjugating clorobiocin to molecules that are actively transported into bacterial cells, such as siderophores, is a promising strategy to bypass efflux and increase the intracellular concentration of the antibiotic. semanticscholar.org
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Clorobiocin, and how can researchers optimize yield and purity during synthesis?
- Methodological Answer : Clorobiocin synthesis typically involves coupling noviose sugar with the aminocoumarin core. Optimization requires iterative testing of reaction conditions (e.g., solvent polarity, temperature, catalyst ratios) and characterization via HPLC and NMR to monitor purity. Detailed experimental protocols should follow reproducibility standards, including step-by-step documentation of synthesis parameters and validation through independent replication .
Q. How does Clorobiocin interact with its target enzymes, and what in vitro assays are recommended to validate its inhibitory activity?
- Methodological Answer : Clorobiocin inhibits DNA gyrase by binding to the ATPase domain. Researchers should employ fluorescence polarization assays to measure competitive displacement of ATP or surface plasmon resonance (SPR) to quantify binding kinetics. Dose-response curves using serial dilutions of Clorobiocin can determine IC50 values, with controls for enzyme activity (e.g., supercoiling assays). Data must align with predefined research questions to ensure relevance .
Q. What safety protocols are critical when handling Clorobiocin in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) and conduct risk assessments for acute toxicity. Safety data sheets (SDS) should guide storage (e.g., -20°C desiccated) and disposal. Institutional biosafety committees must approve protocols, particularly for studies involving bacterial cultures where resistance selection is possible .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported IC50 values of Clorobiocin across different studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., buffer composition, enzyme source). Standardize experimental conditions using reference inhibitors (e.g., novobiocin) and validate with orthogonal assays (e.g., isothermal titration calorimetry). Meta-analyses of published data should account for methodological differences, such as substrate concentration or detection methods, and use statistical tools like Bland-Altman plots to assess agreement .
Q. What strategies can mitigate bacterial resistance to Clorobiocin in in vivo models?
- Methodological Answer : Combine Clorobiocin with efflux pump inhibitors (e.g., phenyl-arginine-β-naphthylamide) or modify its structure to evade resistance mutations (e.g., C-terminal truncation of gyrase B). Use whole-genome sequencing of resistant strains to identify mutations and structure-activity relationship (SAR) studies to guide derivatization. In vivo efficacy should be tested in murine infection models with pharmacokinetic profiling .
Q. How can molecular dynamics (MD) simulations enhance understanding of Clorobiocin’s binding kinetics?
- Methodological Answer : Perform MD simulations using crystal structures of DNA gyrase (PDB ID: 1AJ6) to model ligand-receptor interactions. Validate simulations with mutagenesis studies targeting predicted binding residues (e.g., Asp73, Arg136). Cross-correlate simulation data with experimental binding free energy calculations (e.g., MM-PBSA) to refine computational models .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in Clorobiocin efficacy studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to fit dose-response curves. Assess goodness-of-fit via Akaike Information Criterion (AIC) and confidence intervals for EC50/IC50. For multi-variable datasets (e.g., combinatorial therapies), apply ANOVA with post-hoc Tukey tests. Open-source tools like GraphPad Prism or R packages (drc, nlme) enable reproducible analysis .
Guidelines for Research Design
- Feasibility : Ensure access to Clorobiocin analogs and validated enzyme assays before initiating studies. Pilot experiments should confirm detection limits and dynamic range .
- Originality : Focus on understudied aspects, such as Clorobiocin’s activity against Gram-positive vs. Gram-negative bacteria, or its synergy with β-lactams .
- Ethical Compliance : Adhere to institutional guidelines for antimicrobial resistance studies to prevent accidental release of resistant strains .
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